molecular formula C16H16N4O5 B5382315 8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione

8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B5382315
M. Wt: 344.32 g/mol
InChI Key: LXMBHUUBJYABEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to a purine core, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment to the Purine Core: The benzodioxole moiety is then attached to the purine core via a nucleophilic substitution reaction.

    Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation reactions, and halogenating agents for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Gene Expression: It can influence the expression of certain genes, thereby affecting cellular functions and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1,3-Benzodioxol-5-yloxy)-7-benzyl-1,3-dimethylpurine-2,6-dione
  • 8-(1,3-Benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-(1,3-Benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the ethyl group at the 7-position and the benzodioxole moiety at the 8-position differentiates it from other purine derivatives, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yloxy)-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-4-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)25-9-5-6-10-11(7-9)24-8-23-10/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBHUUBJYABEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1OC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.